molecular formula C22H22N2O B6486226 (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide CAS No. 852138-42-2

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide

Cat. No.: B6486226
CAS No.: 852138-42-2
M. Wt: 330.4 g/mol
InChI Key: KGLGSXUGGVLWPT-QBFSEMIESA-N
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Description

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a phenyl group, a tetrahydrocarbazole moiety, and a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide typically involves multiple steps:

    Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole.

    Alkylation: The tetrahydrocarbazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Amidation: The alkylated product is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final propenamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenol derivatives.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide: shares similarities with other carbazole derivatives and propenamide compounds.

    Carbazole Derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

    Propenamide Compounds: These are often explored for their potential in medicinal chemistry and materials science.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10-14,24H,4-5,8-9,15H2,(H,23,25)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLGSXUGGVLWPT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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